molecular formula C16H17NS3 B14546490 Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate CAS No. 62118-12-1

Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate

Cat. No.: B14546490
CAS No.: 62118-12-1
M. Wt: 319.5 g/mol
InChI Key: MKONJWYZXDCDOU-UHFFFAOYSA-N
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Description

Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate is an organic compound characterized by the presence of a phenyl group, a sulfanyl group, and a carbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate typically involves the reaction of a phenylsulfanylpropylamine with carbon disulfide and an appropriate alkylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying sulfur-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate involves its interaction with molecular targets through its sulfanyl and carbamodithioate groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the phenyl or propyl groups.

    This compound: Contains a different sulfur-containing functional group, such as a thiol or sulfoxide.

Properties

CAS No.

62118-12-1

Molecular Formula

C16H17NS3

Molecular Weight

319.5 g/mol

IUPAC Name

phenyl N-(3-phenylsulfanylpropyl)carbamodithioate

InChI

InChI=1S/C16H17NS3/c18-16(20-15-10-5-2-6-11-15)17-12-7-13-19-14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,17,18)

InChI Key

MKONJWYZXDCDOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCNC(=S)SC2=CC=CC=C2

Origin of Product

United States

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